molecular formula C27H28N2O5S B3005806 N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847410-67-7

N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B3005806
CAS No.: 847410-67-7
M. Wt: 492.59
InChI Key: AMRGPDUDPCPACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.59. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The compound’s structure suggests it may act through a combination of mechanisms, including binding to specific receptors or enzymes, altering cellular signaling pathways, or modulating gene expression .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways involved. Given the compound’s structure, it’s plausible that it could influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could range from changes in cellular signaling and function to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

Properties

IUPAC Name

N-benzyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-32-21-13-19(14-22(33-2)27(21)34-3)24-15-26(31)29(20-11-7-8-12-23(20)35-24)17-25(30)28-16-18-9-5-4-6-10-18/h4-14,24H,15-17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRGPDUDPCPACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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